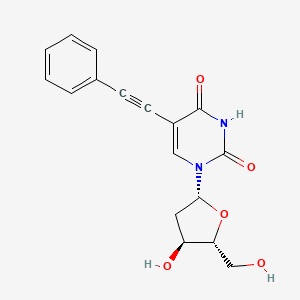
5-Phenylethynyl-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylethynyl-2'-deoxyuridine is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electron Transport Modulation
Overview:
PhU has been utilized as an electron transport modulator in DNA. Its incorporation into oligonucleotides has demonstrated significant enhancements in excess electron transfer efficiency, which is critical for understanding DNA-mediated processes.
Key Findings:
- Study: The incorporation of consecutive PhU units into DNA oligomers led to drastic improvements in electron transfer rates.
- Mechanism: Upon photoexcitation, the ethynylpyrene chromophore facilitated high electron transfer efficiencies through the DNA structure, indicating potential applications in bioelectronics and molecular devices .
Synthesis of Functionalized Oligonucleotides
Overview:
PhU serves as a building block for synthesizing functionalized oligonucleotides, which can be tailored for specific biochemical applications.
Key Findings:
- Study: Oligonucleotides modified with PhU displayed strong thermal stability and binding specificity towards RNA targets due to chromophore interactions.
- Applications: These modifications enhance the performance of oligonucleotides in gene therapy and diagnostics, allowing for more precise targeting of RNA sequences .
Antiviral Research
Overview:
PhU has potential antiviral properties, particularly against herpes simplex virus (HSV). Its structural similarity to natural nucleosides allows it to interfere with viral replication mechanisms.
Key Findings:
- Case Study: Research indicated that PhU could be incorporated into viral DNA, leading to chain termination during replication.
- Implications: This property positions PhU as a candidate for developing new antiviral therapies, especially in treating HSV infections .
Cell Proliferation Assays
Overview:
PhU is increasingly used in cell proliferation assays as a substitute for traditional thymidine analogs like BrdU (5-bromo-2'-deoxyuridine).
Key Findings:
- Study: EdU (5-ethynyl-2'-deoxyuridine), a derivative of PhU, was shown to provide a more efficient method for detecting DNA synthesis without requiring DNA denaturation.
- Advantages: This method preserves protein epitopes, allowing for simultaneous analysis of cell proliferation and protein expression .
Fluorescent Labeling and Detection
Overview:
The incorporation of PhU into nucleic acids enables fluorescent labeling techniques that are essential for various molecular biology applications.
Key Findings:
- Study: The fluorescent properties of PhU allow it to be used as a label in hybridization assays, enhancing the sensitivity and specificity of detection methods.
- Applications: This technique is particularly useful in diagnostics and research involving gene expression analysis and mutation detection .
Data Tables
Analyse Chemischer Reaktionen
Photochemical Reactions
The phenylethynyl group facilitates unique photophysical and photochemical behaviors:
Intersystem Crossing and Triplet-State Dynamics
-
Quantum Yield of Intersystem Crossing (ϕISC\phi_{\text{ISC}}ϕISC) : 0.82 , significantly higher than unmodified thionucleosides.
-
Triplet-State Lifetime : 12.5 μs (in deaerated acetonitrile) .
-
Singlet Oxygen Generation :
This high ϕΔ makes it a potent DNA-specific photosensitizer for photodynamic therapy .
Two-Photon Absorption
Under non-resonant two-photon excitation (800 nm):
Stability and Degradation Pathways
-
Hydrolytic Stability : Resists degradation in neutral aqueous solutions (pH 7.4) for >72 hours .
-
Oxidative Degradation : Susceptible to singlet oxygen-mediated damage under UV irradiation, forming 5-phenylacetylene-2'-deoxyuridine oxide .
Comparative Reactivity with Analogues
| Property | 5-Phenylethynyl-2'-dU | 5-Ethynyl-2'-dU (EdU) | 5-Bromo-2'-dU (BrdU) |
|---|---|---|---|
| λmax | 365 nm | 288 nm | 278 nm |
| ϕΔ | 0.74 | 0.02 | N/A |
| Click Chemistry Compatibility | Limited | High | None |
Eigenschaften
CAS-Nummer |
77887-20-8 |
|---|---|
Molekularformel |
C17H16N2O5 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O5/c20-10-14-13(21)8-15(24-14)19-9-12(16(22)18-17(19)23)7-6-11-4-2-1-3-5-11/h1-5,9,13-15,20-21H,8,10H2,(H,18,22,23)/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
HJLOBSRXCVPYOM-RRFJBIMHSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CC3=CC=CC=C3)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CC3=CC=CC=C3)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CC3=CC=CC=C3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















